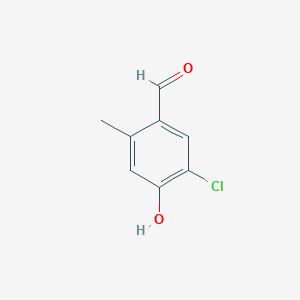

5-Chloro-4-hydroxy-2-methylbenzaldehyde

Description

Contextualization within Halogenated and Substituted Benzaldehyde (B42025) Chemistry

Halogenated and substituted benzaldehydes represent a crucial class of organic compounds that serve as fundamental building blocks in the synthesis of a vast array of more complex molecules. The introduction of halogen atoms and other substituents onto the benzaldehyde scaffold dramatically influences the electronic and steric properties of the molecule. This, in turn, modulates its reactivity and provides handles for further chemical transformations.

The presence of a chlorine atom, a hydroxyl group, and a methyl group in 5-Chloro-4-hydroxy-2-methylbenzaldehyde offers a combination of electronic and steric effects. The chlorine atom, being an electron-withdrawing group, can influence the reactivity of the aromatic ring and the aldehyde functionality. The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions and can be a site for derivatization. The methyl group, an electron-donating group, also influences the electronic density of the ring. This trifecta of substituents makes this compound a highly functionalized and versatile building block.

General Significance as a Synthetic Intermediate and Precursor

The true value of this compound lies in its role as a synthetic intermediate. The aldehyde functional group is a versatile handle for a multitude of chemical reactions, including but not limited to, oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

While specific research detailing the extensive use of this compound is still emerging, the known chemistry of related substituted benzaldehydes suggests its potential as a precursor for the synthesis of:

Heterocyclic Compounds: The aldehyde and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Biologically Active Molecules: The substituted benzaldehyde core is a common motif in many biologically active compounds. Derivatization of this compound could lead to the discovery of new therapeutic agents.

Functional Materials: The aromatic nature and the presence of reactive functional groups make it a potential monomer or building block for the synthesis of novel polymers and other functional materials.

A general approach to the synthesis of 4-hydroxybenzaldehyde (B117250) derivatives involves the oxidation of the corresponding p-cresol (B1678582) derivatives. For instance, a patented process describes the oxidation of p-cresol derivatives in the presence of a base and a cobalt catalyst to yield 4-hydroxybenzaldehydes. researchgate.netquora.comgoogle.com This methodology suggests a plausible synthetic route to this compound from the appropriately substituted cresol (B1669610) precursor.

The reactivity of the aldehyde and hydroxyl groups, combined with the influence of the chloro and methyl substituents, positions this compound as a compound with considerable potential for the development of novel synthetic methodologies and the creation of new molecular entities with diverse applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-hydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMVDQOACUQATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 4 Hydroxy 2 Methylbenzaldehyde and Structural Analogues

Direct Synthesis Approaches to 5-Chloro-4-hydroxy-2-methylbenzaldehyde

Direct synthesis focuses on introducing the final functional group onto a precursor that already contains the core structure.

Multi-step Reaction Pathways Utilizing Substituted Aromatic Precursors

A common and logical approach to synthesizing polysubstituted aromatic compounds like this compound is through a linear, multi-step sequence starting from simpler, commercially available aromatic precursors. A highly plausible route begins with 3-methylphenol (m-cresol).

The synthesis can be envisioned as follows:

Chlorination of m-cresol: The first step involves the regioselective chlorination of 3-methylphenol. The hydroxyl and methyl groups are ortho-, para-directing. The position para to the hydroxyl group and ortho to the methyl group is sterically accessible and electronically activated, leading to the formation of 4-chloro-3-methylphenol (B1668792) as the major product. Reagents such as sulfuryl chloride (SO₂Cl₂) are effective for this transformation.

Formylation of 4-chloro-3-methylphenol: The resulting 4-chloro-3-methylphenol is then subjected to a formylation reaction to introduce the aldehyde group. The strong ortho-directing influence of the hydroxyl group, combined with activation from the methyl group, directs the formyl group to the position between them, yielding the desired this compound. Various classical formylation methods, discussed in section 2.1.4, can be employed for this key step.

This multi-step approach is advantageous as it builds the molecule in a controlled manner, with each step achieving a specific and predictable substitution pattern based on established principles of electrophilic aromatic substitution.

Selective Chlorination and Hydroxylation Strategies of Benzaldehyde (B42025) Derivatives

An alternative strategy begins with a benzaldehyde derivative that is subsequently functionalized. For instance, one could start with 4-hydroxy-2-methylbenzaldehyde. The challenge then becomes the selective introduction of a chlorine atom at the C-5 position.

The hydroxyl group is a powerful activating and ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. The methyl group is also activating and ortho-, para-directing. In 4-hydroxy-2-methylbenzaldehyde, the positions ortho to the hydroxyl group (C-3 and C-5) are activated. The C-5 position is para to the methyl group, making it a highly favorable site for electrophilic substitution. Therefore, direct chlorination using a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂) can be expected to yield this compound with high regioselectivity.

Hydroxylation strategies are generally less direct. A potential pathway could involve starting with a precursor like 2,4-dichloro-5-methylbenzaldehyde, followed by a nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with a hydroxyl group. However, the conditions required for SNAr on an unactivated ring can be harsh, and selectivity between the two chloro positions could be a challenge.

Oxidative Transformations of Corresponding Benzyl Alcohols and Cresols

The aldehyde functional group can be readily accessed through the oxidation of a primary alcohol or a methyl group.

Oxidation of Benzyl Alcohol: If 5-chloro-4-hydroxy-2-methylbenzyl alcohol were available, it could be selectively oxidized to the target aldehyde. A wide range of reagents are known to perform this transformation without over-oxidation to the carboxylic acid or affecting the sensitive phenolic hydroxyl group. Mild oxidants such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or TEMPO-catalyzed systems are suitable for this purpose. learncbse.inbyjus.com

Oxidation of Cresols: A more direct route involves the selective oxidation of a methyl group on a cresol (B1669610) derivative. For example, the oxidation of 5-chloro-2,4-dimethylphenol could potentially yield the desired aldehyde. This transformation is more challenging as it requires a reagent that can selectively oxidize one methyl group over another and avoid oxidation of the aromatic ring. Transition metal catalysts, often involving cobalt or manganese complexes in the presence of molecular oxygen, have been developed for the oxidation of p-cresol (B1678582) derivatives to p-hydroxybenzaldehydes. google.comdicp.ac.cn Applying such a system to a specifically substituted precursor could provide a direct pathway to the target molecule.

Formylation Reactions, including Vilsmeier-Haack Applications, on Phenolic Substrates

The most direct and widely applicable method for synthesizing hydroxybenzaldehydes is the electrophilic formylation of a corresponding phenol (B47542). Starting with 4-chloro-3-methylphenol, several classical named reactions can be employed to introduce the formyl group ortho to the hydroxyl group.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reagent is a mild electrophile that reacts with electron-rich aromatic rings, such as phenols, to introduce a formyl group. For 4-chloro-3-methylphenol, the reaction is expected to proceed at the activated C-2 position to give the target aldehyde.

Reimer-Tiemann Reaction: This method involves treating the phenol with chloroform (B151607) (CHCl₃) in a strong aqueous base. The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which adds to the phenoxide ring, followed by hydrolysis to form the aldehyde. It strongly favors ortho-formylation, making it a suitable choice for this synthesis. google.com

Gattermann Reaction: This reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A safer modification (the Adams modification) generates HCN in situ from zinc cyanide (Zn(CN)₂). The Gattermann reaction is effective for formylating phenols and would be expected to yield the desired product from 4-chloro-3-methylphenol.

Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., glycerol (B35011) and boric acid or acetic acid). It is another method for the ortho-formylation of phenols, though yields can sometimes be modest.

Below is a table summarizing these formylation reactions for the synthesis of this compound.

| Reaction Name | Substrate | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| Vilsmeier-Haack | 4-Chloro-3-methylphenol | POCl₃, DMF | 0°C to 100°C | This compound |

| Reimer-Tiemann | 4-Chloro-3-methylphenol | CHCl₃, NaOH | Aqueous, heat (~60-70°C) | This compound |

| Gattermann | 4-Chloro-3-methylphenol | Zn(CN)₂, HCl, AlCl₃ | Anhydrous, Lewis acid catalyst | This compound |

| Duff | 4-Chloro-3-methylphenol | Hexamethylenetetramine (HMTA), Acid | Glycerol/boric acid, heat | This compound |

Synthesis of Related Chloro-hydroxy-methylbenzaldehyde Isomers and Derivatives

The synthetic principles described above can be readily adapted to produce a variety of structural isomers and derivatives. The final substitution pattern is dictated by the choice of starting material and the inherent regioselectivity of the reactions employed.

For example:

5-Chloro-2-hydroxy-4-methylbenzaldehyde: This isomer could be synthesized by formylating 4-chloro-2-methylphenol. Here, the powerful ortho-directing hydroxyl group would direct formylation to the C-6 position, but the position para to the methyl group (C-5) is also activated, potentially leading to a mixture of products. A more reliable route might start from 2,4-xylenol (2,4-dimethylphenol), which upon chlorination would yield 5-chloro-2,4-dimethylphenol. Selective oxidation of the C-4 methyl group would then furnish the desired aldehyde. sigmaaldrich.com

3-Chloro-4-hydroxy-2-methylbenzaldehyde: Synthesis of this isomer would likely start from 2-methylphenol (o-cresol). Chlorination would yield 3-chloro-2-methylphenol, and subsequent formylation would occur para to the hydroxyl group to give the target isomer.

4-Chloro-3,5-dimethylphenol: While not an aldehyde, this phenol derivative is a key antiseptic and demonstrates how chlorination patterns can be controlled. It is synthesized from 3,5-xylenol, where chlorination occurs at the activated position between the two methyl groups and para to the hydroxyl group. ebi.ac.uk

The synthesis of these and other analogues relies on a predictive understanding of electrophilic aromatic substitution, where the directing effects of the hydroxyl, methyl, and chloro substituents on the starting material determine the position of the incoming formyl group or other functionalities.

| Target Isomer/Derivative | Plausible Starting Material | Key Synthetic Step(s) |

|---|---|---|

| 5-Chloro-2-hydroxy-4-methylbenzaldehyde | 5-Chloro-2,4-dimethylphenol | Selective oxidation of C-4 methyl group |

| 3-Chloro-4-hydroxy-2-methylbenzaldehyde | 3-Chloro-2-methylphenol | Formylation (e.g., Reimer-Tiemann) |

| 3-Chloro-2-hydroxy-5-methylbenzaldehyde | 5-Methylphenol (m-cresol) | Chlorination followed by ortho-formylation |

| 4-Chloro-3,5-dimethylphenol | 3,5-Dimethylphenol (3,5-xylenol) | Electrophilic chlorination |

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

The synthesis of substituted salicylaldehydes, such as this compound, hinges on achieving high regioselectivity for formylation at the ortho position relative to the hydroxyl group. A highly effective and widely applied method involves the use of paraformaldehyde as the formylating agent, mediated by a magnesium chloride-triethylamine (MgCl₂-Et₃N) base system. mdma.chorgsyn.org This method is noted for its excellent yields and exclusive ortho-formylation of phenols and naphthols. orgsyn.orgorgsyn.org

Catalyst and Reagent Roles: The MgCl₂-Et₃N system is a significantly stronger base than triethylamine (B128534) alone and is crucial for the reaction's success. mdma.ch Magnesium dichloride acts as a Lewis acid, coordinating with the phenolic oxygen to form a magnesium phenoxide. mdma.chmdma.ch This coordination increases the nucleophilicity of the aromatic ring and directs the electrophilic attack of formaldehyde (B43269) (generated from paraformaldehyde) specifically to the ortho position. mdma.ch Triethylamine serves as the base to deprotonate the phenol. An excess of paraformaldehyde is often used to ensure a reasonable reaction rate and higher yield. mdma.chorgsyn.org

Reaction Parameters: Optimization of the reaction involves careful control of several parameters:

Solvent: Anhydrous solvents are critical. Acetonitrile and tetrahydrofuran (B95107) (THF) are commonly used, with negligible effects on yield between them. mdma.chorgsyn.org The reactions are typically run under an inert atmosphere, such as argon. orgsyn.org

Temperature: The reaction mixture is generally heated to reflux, with typical temperatures around 75°C, to ensure the reaction proceeds to completion. orgsyn.org

Reaction Time: For most substituted phenols, reaction times range from 2 to 4 hours. mdma.chorgsyn.org However, the electronic nature of the substituents on the phenol ring significantly impacts the reaction rate. Electron-donating groups (like alkyl and alkoxy) enhance the reaction rate, while electron-withdrawing groups (like chloro, cyano, and ester groups) slow it down, sometimes requiring longer reaction times. mdma.chorgsyn.orgmdma.ch Prolonged reaction times can lead to the formation of byproducts. orgsyn.org

The influence of substituents on the phenol ring is a key consideration for optimizing the synthesis of this compound from its precursor, 4-chloro-3-methylphenol. The precursor contains both an electron-donating methyl group and an electron-withdrawing chloro group. Based on general findings, the activating effect of the methyl group would be expected to facilitate the reaction, while the deactivating chloro group would temper this effect. mdma.chmdma.ch

The table below, based on data from analogous reactions, illustrates the effect of different substituents on reaction time and yield in MgCl₂-mediated ortho-formylation.

Interactive Data Table: Effect of Phenol Substituents on Ortho-Formylation

| Phenol Substrate | Solvent | Reaction Time (h) | Product Yield (%) | Reference |

| 2-Methylphenol | Acetonitrile | 1.5 | 99 | mdma.ch |

| 4-Methylphenol | Acetonitrile | 4 | 90 | mdma.ch |

| 4-Methoxyphenol | Acetonitrile | 2 | 97 | mdma.ch |

| 2-Chlorophenol | Acetonitrile | 3.5 | 87 | mdma.ch |

| 4-Chlorophenol | Acetonitrile | 3.5 | 78 | mdma.ch |

| 4-Cyanophenol | Acetonitrile | 44 | 24 | mdma.ch |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves selecting methodologies that reduce waste, use less hazardous materials, and improve energy efficiency. A comparison of traditional and modern formylation methods highlights the progress in this area.

Traditional vs. Modern Methods: The classical Reimer-Tiemann reaction, which converts a phenol to an ortho-formyl phenol, uses chloroform (CHCl₃) and a strong base like sodium hydroxide (B78521) in a biphasic system. jk-sci.comunacademy.comwikipedia.org While effective, this method suffers from several drawbacks from a green chemistry perspective. It uses chloroform, a toxic and environmentally harmful solvent, and often results in modest yields (typically around 30-40%). google.comhkasme.org The reaction can also be highly exothermic and requires vigorous mixing or phase-transfer catalysts to bring the reagents together. wikipedia.org

In contrast, the magnesium-mediated ortho-formylation method offers significant green advantages. orgsyn.org It avoids the use of chlorinated solvents like chloroform and does not require highly toxic co-solvents such as hexamethylphosphoramide (B148902) (HMPA), which was used in earlier versions of this chemistry. mdma.chsciencemadness.org The reagents—magnesium chloride, triethylamine, and paraformaldehyde—are considered more acceptable. orgsyn.org Furthermore, the high yields and regioselectivity reduce the formation of byproducts and simplify purification, leading to higher atom economy and less waste. orgsyn.org The potential environmental benefits of using magnesium salts, which are derived from the 6th most abundant element on earth, are also noteworthy. sciencemadness.org

Solvent-Free and Alternative Approaches: Further advancements in green synthesis have explored solvent-free reaction conditions. For instance, a mechanochemical (solid-phase) Duff reaction has been developed for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formyl source and a small amount of sulfuric acid in a mixer mill. researchgate.net This solvent-free, metal-free method operates under mild conditions, features shorter reaction times, and avoids tedious work-up procedures, presenting a highly sustainable alternative to traditional methods. researchgate.net Such solvent-free approaches significantly reduce the environmental impact by eliminating volatile organic compounds (VOCs).

The table below summarizes the green chemistry aspects of different phenol formylation methods applicable to the synthesis of the target compound.

Interactive Data Table: Green Chemistry Comparison of Phenol Formylation Methods

| Method | Key Reagents | Solvent(s) | Key Advantages | Key Disadvantages | Reference |

| Reimer-Tiemann | Phenol, Chloroform, NaOH | Biphasic (Water/Organic) | Well-established, simple setup | Use of toxic chloroform, low yields, byproduct formation | jk-sci.com, wikipedia.org |

| Mg-Mediated | Phenol, MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile or THF | High regioselectivity and yield, avoids highly toxic reagents (CHCl₃, HMPA) | Requires anhydrous conditions, use of organic solvents | mdma.ch, orgsyn.org |

| Mechanochemical Duff | Phenol, HMTA, H₂SO₄ | Solvent-Free | No solvent, mild conditions, short reaction times, metal-free | Requires specialized milling equipment | researchgate.net |

Spectroscopic Characterization and Advanced Analytical Techniques for 5 Chloro 4 Hydroxy 2 Methylbenzaldehyde

Vibrational Spectroscopy: Infrared (IR) and Raman Studies.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

The IR and Raman spectra of 5-chloro-4-hydroxy-2-methylbenzaldehyde would be characterized by several key vibrational modes.

The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum. For an aromatic aldehyde, this band is typically observed in the region of 1680-1710 cm⁻¹. The exact position is sensitive to electronic effects of the ring substituents and potential hydrogen bonding.

The hydroxyl (O-H) stretching vibration gives rise to a broad and intense absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadness of this band is a hallmark of hydrogen bonding.

Aromatic ring vibrations produce a series of bands in the fingerprint region of the spectrum. C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also give rise to characteristic absorptions that can provide information about the substitution pattern of the benzene (B151609) ring.

The C-Cl stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 2960 |

| C=O Stretch | 1680 - 1710 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-H Bending (Aromatic) | 1000 - 1300 (in-plane), 750 - 900 (out-of-plane) |

| C-O Stretch (Phenolic) | 1200 - 1260 |

| C-Cl Stretch | 600 - 800 |

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, most notably hydrogen bonding. In the solid state or in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds involving the hydroxyl group as a proton donor and the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule as a proton acceptor.

The presence and strength of these hydrogen bonds can be inferred from the vibrational spectra. A significant broadening and a shift to lower frequency (red shift) of the O-H stretching band are clear indicators of hydrogen bonding. The position of the C=O stretching band may also be affected, typically shifting to a lower frequency upon involvement in hydrogen bonding. By analyzing these spectral features, it is possible to gain insights into the supramolecular structure and packing of the compound in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). In the analysis of this compound, MS provides unequivocal confirmation of its molecular mass and offers insights into its chemical structure through the analysis of fragmentation patterns. The molecular formula of the compound is C8H7ClO2, corresponding to a molecular weight of approximately 170.6 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy and precision. For this compound (C8H7ClO2), HRMS can distinguish its exact mass from other molecules that may have the same nominal mass. The precise monoisotopic mass of this compound allows for unambiguous formula confirmation, a critical step in structural elucidation and purity assessment.

Coupling chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) with Mass Spectrometry is a powerful method for analyzing complex mixtures and verifying the purity of compounds. In GC-MS, the compound is vaporized and separated from other volatile components before entering the mass spectrometer for ionization and detection. LC-MS is suitable for less volatile or thermally sensitive compounds. These hyphenated techniques are essential for identifying this compound in reaction mixtures or for quality control purposes.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for different adducts of the molecule. The table below shows predicted m/z and CCS values for an isomer, 5-chloro-2-hydroxy-4-methylbenzaldehyde, which provide an indication of the expected values for the title compound. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 171.02074 | 128.6 |

| [M+Na]+ | 193.00268 | 139.9 |

| [M-H]- | 169.00618 | 132.0 |

| [M+K]+ | 208.97662 | 135.9 |

X-ray Diffraction (XRD) Analysis for Solid-State Structure and Conformation

While specific crystallographic data for this compound is not publicly available, the analysis of the closely related compound 5-chlorosalicylaldehyde (B124248) (5-chloro-2-hydroxybenzaldehyde) offers a representative example of the detailed structural information that can be obtained. researchgate.net Single crystal X-ray crystallography on this analog reveals a monoclinic crystal system with the space group P21. researchgate.net This analysis yields precise measurements of bond lengths, angles, and dihedral angles, defining the exact conformation of the molecule in the crystal lattice.

The table below presents the crystallographic data for 5-chlorosalicylaldehyde as an illustrative example. researchgate.net

| Parameter | Value |

|---|---|

| Compound | 5-chlorosalicylaldehyde |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 3.8818(5) |

| b (Å) | 5.6515(7) |

| c (Å) | 15.204(2) |

| β (°) | 93.176(1) |

| Z (Molecules per unit cell) | 2 |

The study of crystal packing reveals how molecules are arranged and interact within the crystal. For 5-chlorosalicylaldehyde, the molecules adopt a conformation where the hydroxyl group forms an intramolecular hydrogen bond with the aldehyde oxygen atom. researchgate.net Furthermore, the molecules are interconnected by intermolecular O-H···O hydrogen bonds, which link them into zig-zag chains. researchgate.net These non-covalent interactions are fundamental to the stability and physical properties of the crystal. Similar hydrogen bonding networks would be expected to play a significant role in the crystal structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The benzaldehyde (B42025) moiety in this compound contains a chromophore (the benzene ring and carbonyl group) that gives rise to characteristic absorption bands.

The primary electronic transitions expected are π → π* and n → π. The π → π transitions, typically occurring at shorter wavelengths with high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition occurs at longer wavelengths and has a lower intensity.

The substituents on the benzene ring—the chloro group (-Cl), hydroxyl group (-OH), and methyl group (-CH3)—act as auxochromes. These groups can modify the absorption characteristics of the chromophore, often causing a shift in the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and potentially increasing the absorption intensity. The specific positions and electronic effects of these groups determine the final absorption spectrum of this compound.

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 4 Hydroxy 2 Methylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Its position on the substituted benzene (B151609) ring influences its reactivity through electronic and steric effects.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation)

A hallmark reaction of aldehydes is nucleophilic addition. 5-Chloro-4-hydroxy-2-methylbenzaldehyde is expected to undergo such reactions, including the formation of cyanohydrins. Cyanohydrins are organic compounds containing a cyano (-CN) and a hydroxyl (-OH) group attached to the same carbon atom. jove.com

The reaction proceeds via the nucleophilic attack of a cyanide ion (CN⁻) on the electrophilic carbonyl carbon of the aldehyde. libretexts.org This process is typically catalyzed by a base, which is necessary to generate the cyanide nucleophile from a source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN). libretexts.orgpressbooks.pubchemistrysteps.com The addition of the cyanide ion breaks the carbonyl π-bond, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated, often by a molecule of HCN, to yield the final cyanohydrin product and regenerate the cyanide catalyst. libretexts.orgchemistrysteps.com For aromatic aldehydes, the equilibrium of this reversible reaction generally favors the formation of the cyanohydrin adduct. jove.com

Table 1: General Scheme for Cyanohydrin Formation

| Reactant | Reagents | Product | Reaction Type |

| This compound | NaCN or KCN, weak acid (HCN) | 5-Chloro-2-(cyano(hydroxy)methyl)-3-methylphenol | Nucleophilic Addition |

Cyanohydrins are valuable synthetic intermediates, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to α-hydroxy acids and β-amino alcohols, respectively. chemistrysteps.comopenochem.org

Condensation Reactions (e.g., Aldol Condensation, Schiff Base Formation)

Condensation reactions are a major pathway for the aldehyde group, leading to the formation of larger molecules through the elimination of a small molecule, typically water.

Schiff Base Formation: this compound readily reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines or azomethines. jetir.org These compounds, characterized by a carbon-nitrogen double bond, are synthesized by reacting an aldehyde with a primary amine, often under acid or base catalysis. jetir.orgchemsociety.org.ng Substituted salicylaldehydes, such as 5-chlorosalicylaldehyde (B124248), are frequently used to synthesize Schiff bases. nih.govresearchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine product. The intramolecular hydrogen bond in the parent aldehyde can influence the reaction environment. nih.gov

Table 2: General Scheme for Schiff Base Formation

| Reactants | Conditions | Product Type | Reaction Type |

| This compound, Primary Amine (R-NH₂) | Heat, Acid or Base Catalyst | Schiff Base (Imine) | Condensation |

Aldol and Claisen-Schmidt Condensation: The aldol condensation involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate. byjus.com A critical requirement for a molecule to act as the nucleophilic partner (forming an enolate) in an aldol reaction is the presence of α-hydrogens. This compound lacks hydrogens on the carbon adjacent to the carbonyl group and therefore cannot self-condense. byjus.comlearncbse.in

However, it can participate as the electrophilic partner in a mixed or crossed aldol reaction, commonly known as the Claisen-Schmidt condensation, with another aldehyde or ketone that does possess α-hydrogens (an enolizable carbonyl compound). nih.govscitepress.org In this reaction, a base abstracts an α-hydrogen from the enolizable partner to form an enolate nucleophile, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl adduct typically dehydrates readily to yield a conjugated α,β-unsaturated ketone, known as a chalcone. beilstein-journals.orgnih.gov

Table 3: General Scheme for Claisen-Schmidt Condensation

| Electrophile | Nucleophile (Enolizable Ketone) | Conditions | Product Type |

| This compound | R-CO-CH₃ | Base (NaOH, KOH) | α,β-Unsaturated Ketone (Chalcone) |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: Aromatic aldehydes can be oxidized to the corresponding carboxylic acids using various oxidizing agents. scielo.br While hydroxybenzaldehydes can be sensitive, certain catalysts facilitate this transformation. For instance, Preyssler's anion ([NaP₅W₃₀O₁₁₀]¹⁴⁻) with hydrogen peroxide has been shown to effectively catalyze the oxidation of substituted benzaldehydes. scielo.br The presence of electron-withdrawing groups, such as chlorine, can result in higher yields compared to electron-donating groups. scielo.br This process would convert this compound into 5-Chloro-4-hydroxy-2-methylbenzoic acid.

Reduction: The aldehyde group is easily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reaction converts the aldehyde into a primary alcohol, yielding (5-Chloro-4-hydroxy-2-methylphenyl)methanol. This transformation is a key step in the synthesis of various derivatives.

Table 4: Oxidation and Reduction of the Aldehyde Group

| Starting Material | Transformation | Reagents | Product |

| This compound | Oxidation | H₂O₂, Catalyst (e.g., Preyssler's anion) | 5-Chloro-4-hydroxy-2-methylbenzoic acid |

| This compound | Reduction | NaBH₄ or LiAlH₄ | (5-Chloro-4-hydroxy-2-methylphenyl)methanol |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can act as a nucleophile after deprotonation. Its reactivity is modulated by the other substituents on the aromatic ring.

Alkylation and Etherification Reactions

The hydroxyl group of this compound can undergo O-alkylation to form ethers. This reaction typically proceeds by first treating the phenol (B47542) with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. google.com This phenoxide then reacts with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in a nucleophilic substitution reaction (Sₙ2) to yield the corresponding ether. google.comnih.gov The selection of the base and alkylating agent allows for the synthesis of a wide variety of alkoxy derivatives. mdpi.com

Table 5: General Scheme for O-Alkylation of the Phenolic Group

| Reactant | Reagents | Product | Reaction Type |

| This compound | 1. Base (e.g., K₂CO₃, NaOH)2. Alkylating Agent (R-X) | 5-Chloro-4-alkoxy-2-methylbenzaldehyde | Nucleophilic Substitution |

Hydrogen Bonding Characteristics and Influence on Reactivity

The ortho positioning of the hydroxyl and aldehyde groups in this compound allows for the formation of a strong intramolecular hydrogen bond. nih.gov This noncovalent interaction plays a crucial role in the molecule's physical properties and chemical reactivity. mdpi.comnih.gov

The hydrogen bond forms a stable six-membered quasi-aromatic ring, which influences the electronic properties of both functional groups. acs.orgnih.gov This interaction increases the acidity of the phenolic proton compared to its para-isomer (p-hydroxybenzaldehyde), where only intermolecular hydrogen bonding is possible. stackexchange.comvedantu.comquora.com However, the hydrogen bond can also decrease the availability of the hydroxyl proton for intermolecular interactions, affecting properties like solubility. quora.com

From a reactivity standpoint, the intramolecular hydrogen bond can decrease the electrophilicity of the carbonyl carbon by partially donating electron density from the hydroxyl oxygen. It also affects the orientation and conformation of the molecule, which can influence its interaction with other reagents. The strength of this hydrogen bond can be modulated by the electronic effects of other substituents on the ring; electron-donating groups tend to strengthen it, while electron-withdrawing groups can weaken it. nih.govacs.org

Reactivity Influences of the Chloro and Methyl Substituents on the Aromatic Ring.

The chemical reactivity of this compound is intricately governed by the electronic and steric effects of its substituents on the aromatic ring. The interplay between the electron-withdrawing chloro group, the electron-donating hydroxyl and methyl groups, and the electrophilic aldehyde group dictates the molecule's behavior in chemical reactions.

The chloro substituent at the C5 position primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the benzene ring towards electrophilic substitution. However, the chloro group also possesses lone pairs of electrons that can participate in resonance, leading to a weak electron-donating mesomeric effect (+M). In the context of the aldehyde's reactivity, the inductive effect tends to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Conversely, the methyl group at the C2 position is an electron-donating group through a positive inductive effect (+I) and hyperconjugation. This donation of electron density to the aromatic ring can slightly decrease the electrophilicity of the carbonyl carbon. Sterically, the ortho-position of the methyl group to the aldehyde can introduce some hindrance to the approach of nucleophiles.

The cumulative effect of these substituents on the reactivity of the carbonyl group is a balance of these competing electronic and steric influences. The precise impact can be qualitatively understood by considering their Hammett substituent constants, which provide a quantitative measure of the electronic influence of a substituent in a particular position.

| Substituent | Position | Inductive Effect | Mesomeric/Resonance Effect | Overall Electronic Effect on Carbonyl Electrophilicity | Steric Hindrance |

|---|---|---|---|---|---|

| Chloro | C5 (meta to aldehyde) | -I (Electron-withdrawing) | +M (Weakly electron-donating) | Increases | Minimal |

| Methyl | C2 (ortho to aldehyde) | +I (Electron-donating) | Hyperconjugation (Electron-donating) | Decreases | Moderate |

| Hydroxy | C4 (para to aldehyde) | -I (Weakly electron-withdrawing) | +M (Strongly electron-donating) | Decreases | Minimal |

Detailed Investigation of Reaction Mechanisms and Transition States.

A detailed investigation into the reaction mechanisms and transition states involving this compound is primarily informed by computational chemistry studies on similarly substituted benzaldehyde (B42025) derivatives. These theoretical approaches, often employing Density Functional Theory (DFT), provide valuable insights into the energetics and geometries of reactants, transition states, and products.

For nucleophilic addition reactions, a common reaction pathway for aldehydes, the mechanism typically involves the approach of a nucleophile to the electrophilic carbonyl carbon. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring of this compound influences the energy barrier of this step.

Computational studies on substituted benzaldehydes have shown that electron-withdrawing substituents generally lower the activation energy for nucleophilic attack by increasing the partial positive charge on the carbonyl carbon. Conversely, electron-donating substituents can increase this energy barrier. In the case of this compound, the activating effect of the hydroxyl and methyl groups may be counteracted by the deactivating effect of the chloro group.

The transition state for nucleophilic addition to the aldehyde is typically characterized by a tetrahedral arrangement around the carbonyl carbon, with the nucleophile partially bonded to the carbon and the carbonyl oxygen developing a partial negative charge. The stability of this transition state is crucial in determining the reaction rate. Substituents that can stabilize this developing negative charge, such as the electron-withdrawing chloro group, can lower the energy of the transition state and accelerate the reaction.

The planarity of the benzaldehyde molecule is also a factor. The rotation of the aldehyde group relative to the plane of the aromatic ring can be influenced by ortho substituents. The methyl group at the C2 position in this compound can influence the preferred conformation of the aldehyde group, which in turn can affect the accessibility of the carbonyl carbon to incoming nucleophiles and the overlap of orbitals involved in the reaction.

| Reaction Type | General Mechanism Step | Influence of Substituents on this compound | Expected Impact on Transition State Energy |

|---|---|---|---|

| Nucleophilic Addition | Nucleophilic attack on carbonyl carbon | -I effect of Chloro increases electrophilicity; +M/+I effects of Hydroxy and Methyl decrease electrophilicity. | Net effect depends on the balance of electronic influences. |

| Nucleophilic Addition | Formation of tetrahedral intermediate | Electron-withdrawing Chloro group can stabilize the developing negative charge on the oxygen. | Potentially lowered due to stabilization. |

| Electrophilic Aromatic Substitution | Attack of electrophile on the aromatic ring | Strong activation by the Hydroxy group directs electrophiles to ortho/para positions. Chloro and Methyl groups also influence directing effects. | Lowered for substitution at activated positions. |

Advanced Derivatization and Functionalization Strategies of 5 Chloro 4 Hydroxy 2 Methylbenzaldehyde

Derivatization for Enhanced Analytical Detection and Separation

The analytical determination of 5-Chloro-4-hydroxy-2-methylbenzaldehyde can be significantly improved through derivatization, a process that modifies the chemical structure of the analyte to enhance its detectability and chromatographic behavior. Common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) often benefit from such strategies.

For HPLC analysis, derivatization typically involves the introduction of a chromophoric or fluorophoric tag to the molecule. This is particularly useful when the parent compound has a low UV absorbance or fluorescence quantum yield. The phenolic hydroxyl and aldehyde functional groups of this compound are ideal sites for such modifications. For instance, the hydroxyl group can be reacted with a fluorescent labeling agent, while the aldehyde can be condensed with a reagent containing a highly conjugated system to form a strongly UV-absorbing Schiff base.

In the context of GC-MS, derivatization is often necessary to increase the volatility and thermal stability of the analyte. The polar hydroxyl and aldehyde groups can lead to poor peak shape and thermal degradation in the GC inlet. Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group, rendering the molecule more volatile and amenable to GC analysis.

| Derivatization Strategy | Target Functional Group | Reagent Example | Purpose |

| Fluorescent Labeling | Hydroxyl | Dansyl chloride | Enhanced HPLC-fluorescence detection |

| UV-Active Tagging | Aldehyde | 2,4-Dinitrophenylhydrazine | Enhanced HPLC-UV detection |

| Silylation | Hydroxyl | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility for GC-MS |

Multi-step Organic Syntheses Utilizing this compound as a Building Block

This compound serves as a valuable precursor in a variety of multi-step organic syntheses, leveraging the reactivity of its aldehyde and hydroxyl functionalities, as well as the influence of its substitution pattern on the aromatic ring.

Formation of Heterocyclic Compounds (e.g., Quinolines, Coumarins)

The ortho-hydroxybenzaldehyde moiety is a classic precursor for the synthesis of various oxygen-containing heterocycles. While specific examples utilizing this compound are not extensively documented, its structural similarity to other salicylaldehydes suggests its utility in well-established synthetic routes.

Quinolines: The Friedländer annulation is a widely used method for quinoline synthesis, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. While this compound is not an ortho-aminoaryl aldehyde, it can be chemically modified to an appropriate precursor. Alternatively, related synthetic strategies for quinoline synthesis that start from ortho-hydroxyaldehydes could be employed.

Coumarins: The Pechmann condensation and the closely related von Pechmann reaction are standard methods for coumarin synthesis. These reactions typically involve the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing an α-methylene group, often in the presence of an acid catalyst. The Knoevenagel condensation of this compound with active methylene compounds, such as malonic acid derivatives, followed by intramolecular cyclization, is a plausible route to substituted coumarins. The Perkin reaction, involving the condensation of an aromatic aldehyde with an acid anhydride and its corresponding salt, also presents a viable pathway.

| Reaction Name | Reactants with this compound | Product Type |

| Knoevenagel Condensation | Active methylene compounds (e.g., diethyl malonate) | Substituted coumarins |

| Perkin Reaction | Acetic anhydride, Sodium acetate | Substituted coumarins |

Synthesis of Complex Ligands for Coordination Chemistry

The aldehyde functional group of this compound is readily condensed with primary amines to form Schiff bases (imines). These Schiff base derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry.

The reaction with diamines can lead to the formation of tetradentate ligands, which can encapsulate metal ions in a well-defined coordination sphere. The electronic properties of the resulting complexes can be tuned by the substituents on the salicylaldehyde (B1680747) ring. The chloro and methyl groups on this compound will influence the ligand field strength and the redox potential of the metal center in the final complex.

A notable example is the synthesis of N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, a Schiff base compound prepared from the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-methoxybenzohydrazide. Such compounds are known to act as versatile ligands in coordination chemistry. nih.gov

| Amine Reactant | Ligand Type | Potential Metal Ions |

| Aniline derivatives | Bidentate Schiff base | Cu(II), Ni(II), Co(II), Zn(II) |

| Ethylenediamine | Tetradentate Schiff base | Fe(III), Mn(II), V(IV) |

| Hydrazide derivatives | Bidentate or tridentate Schiff base | Various transition metals |

Preparation of Macrocyclic Structures and Polymers

The bifunctional nature of this compound makes it a potential monomer for the synthesis of macrocycles and polymers. While specific literature on the use of this particular compound is limited, the general reactivity of substituted salicylaldehydes provides a basis for its potential applications.

Macrocycles: Macrocyclic compounds, such as calixarenes and other molecular containers, are often synthesized through the condensation of phenols with aldehydes. It is conceivable that this compound could be used in such reactions, either through self-condensation or in combination with other phenolic or aldehydic monomers, to produce novel macrocyclic structures. The substitution pattern would be expected to influence the conformation and host-guest properties of the resulting macrocycle.

Polymers: Polycondensation reactions involving the hydroxyl and aldehyde groups could lead to the formation of linear or cross-linked polymers. For instance, reaction with other difunctional monomers could yield polyesters or polyethers with the substituted aromatic ring incorporated into the polymer backbone. The presence of the chloro and methyl groups would affect the physical and chemical properties of the resulting polymer, such as its thermal stability, solubility, and reactivity. For example, salicylaldehyde-functionalized monomers have been used in polymerization-induced self-assembly (PISA) to create block copolymer nano-objects. rsc.org

Selective Functionalization Through Strategic Protecting Group Chemistry

The presence of two reactive functional groups, a hydroxyl and an aldehyde, on this compound necessitates the use of protecting group strategies for selective functionalization. The choice of protecting group and the reaction conditions are crucial for achieving the desired chemical transformation at one site while leaving the other intact.

The phenolic hydroxyl group is acidic and can be deprotonated under basic conditions, making it susceptible to alkylation or acylation. To perform reactions selectively at the aldehyde group, the hydroxyl group can be protected as an ether (e.g., methyl, benzyl, or silyl ether) or an ester. Conversely, to react at the hydroxyl group, the aldehyde can be protected as an acetal or a thioacetal.

The relative reactivity of the two groups can also be exploited. For instance, the aldehyde can be selectively reduced to an alcohol in the presence of the phenolic hydroxyl group using specific reducing agents. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal (deprotection) without affecting other functional groups in the molecule.

| Functional Group to be Protected | Protecting Group | Protection Reagent | Deprotection Conditions |

| Hydroxyl | Benzyl ether | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | Silyl ether | tert-Butyldimethylsilyl chloride, imidazole | Fluoride source (e.g., TBAF) |

| Aldehyde | Acetal | Ethylene glycol, acid catalyst | Aqueous acid |

| Aldehyde | Thioacetal | Ethanedithiol, Lewis acid | Heavy metal salts (e.g., HgCl₂) |

Computational and Theoretical Studies on 5 Chloro 4 Hydroxy 2 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is extensively used to determine the electronic structure and molecular properties of organic compounds like 5-Chloro-4-hydroxy-2-methylbenzaldehyde.

Geometry Optimization, Conformational Analysis, and Tautomerism

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to locate the global minimum on the potential energy surface. This provides key information on bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the presence of the hydroxyl and aldehyde functional groups, which can rotate. The orientation of these groups relative to the benzene (B151609) ring and to each other can significantly impact the molecule's stability and properties. An intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen is expected to be a dominant factor in stabilizing a planar conformation. Studies on similar molecules, such as 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid, have shown that intramolecular hydrogen bonding plays a critical role in determining the preferred conformation. nih.gov

Tautomerism, the interconversion of structural isomers, is also a possibility for this compound. The phenolic hydroxyl group can potentially undergo keto-enol tautomerism. DFT calculations can predict the relative energies of the different tautomers, thereby determining the most stable form in the gas phase and in different solvents.

Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| C-O (hydroxyl) | 1.350 | ||

| O-H | 0.965 | ||

| C=O (aldehyde) | 1.220 | ||

| C-C (aromatic) | 1.390 - 1.410 | 118.0 - 121.0 | |

| C-C (methyl) | 1.510 | ||

| C-H (aldehyde) | 1.100 | ||

| O-C-C (aldehyde) | 123.0 | ||

| C-C-O (hydroxyl) | 119.0 | ||

| C-C-C-O (aldehyde) | 0.0 (planar) or 180.0 |

Note: This data is illustrative and represents typical values for similar compounds calculated using DFT methods.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the electron-withdrawing chloro and aldehyde groups and the electron-donating hydroxyl and methyl groups will influence the energies of the frontier orbitals. DFT calculations can precisely determine these energies and visualize the spatial distribution of the HOMO and LUMO.

Illustrative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -2.00 |

| HOMO-LUMO Gap | 4.50 |

Note: This data is illustrative and represents typical values for similar compounds calculated using DFT methods.

Prediction and Validation of Spectroscopic Data

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). Theoretical frequency calculations can help in the assignment of experimental vibrational bands to specific molecular motions. For this compound, the calculated vibrational frequencies for the stretching and bending modes of the O-H, C=O, C-Cl, and C-H bonds can be compared with experimental data to validate the optimized geometry. Theoretical studies on related compounds like 3-Chloro-4-hydroxybenzaldehyde have shown good agreement between calculated and experimental vibrational spectra. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Visible). This allows for the assignment of electronic transitions, often corresponding to π → π* and n → π* transitions within the aromatic system and the carbonyl group.

Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (Illustrative Data)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3200 | 3250 |

| C-H stretch (aldehyde) | 2850 | 2875 |

| C=O stretch | 1660 | 1685 |

| C-Cl stretch | 750 | 760 |

Note: This data is illustrative and represents typical values for similar compounds calculated using DFT methods.

Ab Initio Methods and Quantum Chemical Calculations for Reaction Energetics and Pathways

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, can provide even higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to refine the understanding of reaction energetics and pathways involving this compound. These methods are particularly useful for studying reaction mechanisms, transition states, and activation energies for reactions such as oxidation, reduction, or substitution.

Molecular Dynamics Simulations of Intermolecular Interactions in Solution and Solid State

Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or in its crystalline form. By simulating the movement of the molecule and its surrounding environment over time, MD can reveal details about intermolecular interactions, such as hydrogen bonding with solvent molecules or packing forces in the solid state. This is crucial for understanding its solubility, crystal structure, and interactions in a biological environment.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models provide a quantitative basis for understanding structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). For this compound, computational descriptors such as electrostatic potential, atomic charges, and dipole moment can be correlated with its chemical reactivity or biological activity. These models help in predicting the properties of related molecules and in the rational design of new compounds with desired characteristics. For instance, understanding the electronic properties of the aldehyde group and the substitution pattern on the benzene ring can provide insights into its reactivity in various chemical transformations. researchgate.netresearchgate.netmdpi.com

Supramolecular Chemistry and Self Assembly Involving 5 Chloro 4 Hydroxy 2 Methylbenzaldehyde Analogues

Design and Analysis of Hydrogen Bonding Networks in Crystalline Solids

Hydrogen bonds are a dominant force in the crystal engineering of hydroxybenzaldehyde derivatives, playing a critical role in the formation of stable, predictable supramolecular assemblies. mdpi.com The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) on the benzaldehyde (B42025) scaffold allows for the formation of robust hydrogen-bonding networks.

In the solid state, substituted benzaldehyde derivatives are linked by various intermolecular interactions, with weak C–H⋯O hydrogen bonds being a common feature. nih.govrsc.org The carbonyl group, in particular, often participates in the formation of diverse synthons through these C–H⋯O interactions. nih.govrsc.org For instance, in the crystal structure of 3-hydroxybenzaldehyde, molecules form infinite chains linked by hydrogen bonds between the hydroxyl and aldehyde groups, with an O···O distance of 2.719 (3) Å. nih.gov This intermolecular hydrogen bonding can cause the aldehyde and hydroxyl groups to twist relative to the benzene (B151609) ring. nih.gov

The analysis of related structures, such as Schiff base compounds derived from 5-chlorosalicylaldehyde (B124248), reveals intricate hydrogen-bonding patterns. nih.gov These can include intramolecular O–H⋯N hydrogen bonds that stabilize the molecular conformation, as well as intermolecular N–H⋯O and O–H⋯O hydrogen bonds that link individual molecules into extensive three-dimensional networks. nih.gov Computational studies on isomers like 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde suggest that strong O-H⋯O bond-aided dimerization occurs between the most stable conformers. nih.gov This is supported by strong infrared absorptions and calculated O-H⋯O bond lengths in the range of 2.832–2.873 Å. nih.gov

The interplay of different types of hydrogen bonds, such as C–H⋯O, alongside other non-covalent forces, facilitates the creation of complex, multi-dimensional supramolecular structures. rsc.org The specific substitution pattern on the benzaldehyde ring significantly influences the resulting crystal packing and the geometry of these hydrogen-bonding networks. nih.govrsc.org

| Compound/Derivative Type | Donor-H···Acceptor | D···A Distance (Å) | Reference |

|---|---|---|---|

| 3-Hydroxybenzaldehyde | O-H···O | 2.719 (3) | nih.gov |

| N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide | O-H···N (intramolecular) | 2.6057 (19) | nih.gov |

| N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide | N-H···O (intermolecular) | 3.0065 (18) | nih.gov |

| N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide | O-H···O (intermolecular) | 2.7479 (19) | nih.gov |

| 3-chloro-4-hydroxybenzaldehyde Dimer (calculated) | O-H···O | 2.832 - 2.873 | nih.gov |

Formation of Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs) using Related Ligands

Ligands based on substituted benzaldehydes are valuable building blocks for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs). nih.govresearchgate.net MOFs are composed of metal ions or clusters linked by organic ligands, while HOFs are self-assembled from organic molecules through intermolecular hydrogen bonds. nih.govresearchgate.net

The functional groups on 5-Chloro-4-hydroxy-2-methylbenzaldehyde analogues—namely the hydroxyl, aldehyde, and chloro groups—provide potential coordination sites for metal ions in MOF synthesis or hydrogen-bonding sites for HOF formation. researchgate.netrsc.org The design of HOFs relies on the judicious selection of hydrogen-bonding motifs to create robust and often porous structures. nih.gov These primary hydrogen bonds can be reinforced by other weak interactions, such as π-π stacking, to enhance framework stability. nih.gov The aldehyde group, for example, has been utilized in the construction of multifunctional HOFs. nih.gov

In the context of MOFs, organic ligands with various functional groups give rise to unique crystal structures and topologies. researchgate.net While carboxylate and pyridyl groups are common linkers, the hydroxyl and aldehyde functionalities on a benzaldehyde derivative can also participate in or be modified to facilitate coordination with metal centers. researchgate.net The ability to pre-design organic linkers is a key advantage in creating MOFs with tailored properties for applications in gas storage, catalysis, and sensing. researchgate.netuantwerpen.be Because HOFs are constructed with weaker hydrogen bonds compared to the coordinate bonds in MOFs, they possess unique features such as milder synthesis conditions and potential for solution processability and regeneration. nih.gov

Characterization of Other Non-Covalent Interactions (e.g., C-H...π, π-π Stacking) in Crystal Engineering

Beyond classical hydrogen bonding, weaker non-covalent interactions like C-H···π and π-π stacking play a crucial role in consolidating and strengthening the three-dimensional architecture of crystalline solids derived from benzaldehyde analogues. nih.govrsc.org The analysis of crystal packing reveals that an interplay between C–H⋯O hydrogen bonds and these other interactions facilitates the formation of complex supramolecular networks. rsc.org

π-π Stacking: This interaction occurs between the aromatic rings of adjacent molecules. The stabilization it provides is highly dependent on the geometry of the interacting rings, including the centroid-to-centroid distance and the slip angle. In the crystal structure of 4-(Prop-2-yn-1-yloxy)benzaldehyde, for instance, π–π stacking interactions with a centroid–centroid distance of 3.5585 (15) Å connect molecules into inversion dimers. researchgate.net These interactions are fundamental in directing the molecular assembly of organic compounds. nih.gov The presence of substituents on the benzene ring can modulate the electronic nature of the ring and thus the strength and geometry of the stacking.

The combination of these varied non-covalent forces—from strong O-H···O hydrogen bonds to weaker C-H···π and π-π stacking—provides the toolkit for crystal engineering, allowing for the controlled assembly of molecules like this compound into specific solid-state architectures. nih.govrsc.org

| Interaction Type | Compound/Derivative Type | Key Geometric Parameter | Distance (Å) | Reference |

|---|---|---|---|---|

| π-π Stacking | Substituted Benzaldehyde | Centroid-to-Centroid | 3.352 | nih.gov |

| π-π Stacking | 4-(Prop-2-yn-1-yloxy)benzaldehyde | Centroid-to-Centroid | 3.5585 (15) | researchgate.net |

| C-H···π | Substituted Benzaldehyde | H···π(arene) | 2.837 | nih.gov |

| C-H···π | General Protein-Ligand Complexes | H-to-Centroid | ≤3.5 | acs.orgnih.gov |

| C-H···π | General Protein-Ligand Complexes | Average C-to-Centroid | 3.9 ± 0.3 | nih.gov |

Catalytic Applications of 5 Chloro 4 Hydroxy 2 Methylbenzaldehyde Derivatives

Metal Complexes as Catalysts in Organic Transformations

While no specific metal complexes of 5-Chloro-4-hydroxy-2-methylbenzaldehyde are reported in the context of catalysis, the broader family of salicylaldehyde-derived Schiff base metal complexes are known to be active catalysts for various organic reactions. It is plausible that analogous complexes of this compound could demonstrate similar catalytic capabilities.

Derivatives of salicylaldehydes are well-known for their capacity to form stable complexes with metal ions. These complexes have found utility as catalysts in processes such as the oxidative coupling of phenols. The formation of Schiff bases through the condensation reaction between aldehydes and amines is a common strategy to create versatile ligands that can coordinate with metal ions through azomethine nitrogen. These metal complexes are frequently investigated for their catalytic activities in reactions like Claisen-Schmidt condensation for the synthesis of chalcones.

Based on the reactivity of analogous compounds, one could hypothesize the synthesis and potential catalytic activity of metal complexes derived from this compound. The table below illustrates hypothetical metal complexes and the types of organic transformations they might catalyze, based on extrapolations from similar structures found in the literature.

Table 1: Hypothetical Catalytic Applications of Metal Complexes Derived from this compound

| Metal Ion | Ligand Type (Derived from this compound) | Potential Catalytic Transformation |

| Copper(II) | Schiff Base (e.g., with primary amines) | Oxidation reactions, Cycloadditions |

| Palladium(II) | Schiff Base (e.g., with diamines) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Ruthenium(II) | Phosphine-Schiff Base Hybrid | Hydrogenation and transfer hydrogenation reactions |

| Vanadium(IV) | Tridentate Schiff Base | Oxidation of sulfides |

Note: The data in this table is hypothetical and intended to illustrate potential areas of research, as no direct experimental data for these specific complexes is currently available.

Organocatalytic Systems Utilizing this compound Scaffolds

The field of organocatalysis, which uses small organic molecules as catalysts, represents another area where derivatives of this compound could potentially be employed. The presence of both a hydroxyl and an aldehyde group on the aromatic ring provides opportunities for the design of bifunctional organocatalysts.

For instance, the aldehyde group could be converted into an imine, which is a key functional group in many organocatalytic systems, particularly in asymmetric catalysis. The hydroxyl group could act as a hydrogen bond donor, helping to orient substrates and enhance stereoselectivity. However, a review of the current literature does not yield any specific examples of organocatalytic systems built upon the this compound scaffold.

Design and Optimization of Ligands Derived from this compound for Specific Catalytic Reactions

The design and optimization of ligands are crucial for developing efficient and selective catalysts. The this compound molecule offers several avenues for modification to tailor the properties of the resulting ligands for specific catalytic applications.

The primary route for derivatization is through the aldehyde group, which readily reacts with a vast array of primary amines to form Schiff base ligands. The electronic and steric properties of the resulting ligand can be fine-tuned by varying the substituent on the amine. For example, incorporating chiral amines would lead to the formation of chiral ligands, which are essential for asymmetric catalysis.

Further modifications could be made to the hydroxyl group or even by leveraging the chloro and methyl substituents on the aromatic ring, although these are generally less reactive. The systematic variation of these structural features would allow for the creation of a library of ligands with diverse properties. These ligands could then be screened for their efficacy in various catalytic reactions.

Table 2: Potential Ligand Modifications and Their Intended Effects

| Modification Site | Reagent/Strategy | Intended Effect on Ligand/Catalyst | Potential Application |

| Aldehyde group | Reaction with chiral primary amines | Introduction of chirality for stereocontrol | Asymmetric synthesis |

| Aldehyde group | Reaction with diamines or amino alcohols | Creation of polydentate ligands for enhanced metal chelation and stability | Various metal-catalyzed reactions |

| Hydroxyl group | Etherification or esterification | Alteration of electronic properties and solubility | Fine-tuning of catalyst activity and recovery |

| Aromatic ring | (Hypothetical) Further functionalization | Introduction of additional donor atoms or steric bulk | Enhanced catalytic performance and selectivity |

Note: This table outlines potential strategies for ligand design based on general chemical principles, as specific research on the design of ligands from this compound for catalysis is not available.

Applications in Advanced Materials Science and Engineering

Development as Precursors for Functional Polymers and Resins

The aldehyde and hydroxyl functionalities of 5-Chloro-4-hydroxy-2-methylbenzaldehyde allow it to serve as a versatile monomer or precursor in the synthesis of a variety of functional polymers and resins. The presence of the chloro and methyl groups on the benzene (B151609) ring can further be exploited to fine-tune the properties of the resulting polymeric materials, such as solubility, thermal stability, and chemical resistance.

One of the primary routes to polymer synthesis from this compound is through the formation of Schiff bases (imines), which are typically formed by the condensation reaction between an aldehyde and a primary amine. This reaction can be used to produce poly(Schiff base)s or to immobilize the benzaldehyde (B42025) derivative onto amine-functionalized polymers. For instance, benzaldehyde and its derivatives have been successfully immobilized onto amine-terminated polyacrylonitrile (B21495) to create antimicrobial polymers. researchgate.netnih.govnih.gov This suggests a potential pathway for integrating this compound into polymer backbones to impart specific functionalities. The resulting polymers could exhibit enhanced thermal stability and potentially interesting optical or electronic properties due to the presence of the azomethine linkage and the substituted aromatic rings.

Furthermore, substituted benzaldehydes can be copolymerized with other monomers to create functional polymers. For example, electron-deficient benzaldehydes have been copolymerized with phthalaldehyde to yield functional, degradable polymer networks. figshare.comresearchgate.net The electronic properties conferred by the chloro- and methyl- groups on this compound could influence its reactivity and the properties of such copolymers.

The phenolic hydroxyl group also offers a reactive site for polymerization, particularly in the formation of phenoxy resins or polybenzoxazines. Polybenzoxazines are a class of high-performance polymers known for their excellent thermal stability, low water absorption, and high char yield. The properties of these materials can be tuned by altering the structure of the benzoxazine (B1645224) monomer. rsc.org The incorporation of the this compound moiety into a benzoxazine monomer could lead to resins with modified processing characteristics and final properties.

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Route | Reactive Groups Involved | Resulting Polymer Type | Potential Properties |

| Polycondensation | Aldehyde group with primary amines | Poly(Schiff base) | Thermal stability, conductivity, optical properties |

| Copolymerization | Aldehyde group with other aldehydes | Functional copolymers | Tunable degradation, stimuli-responsive behavior |

| Polyetherification | Hydroxyl group | Phenoxy resins | Toughness, adhesion, chemical resistance |

| Mannich Reaction | Hydroxyl and aldehyde groups with amines | Polybenzoxazines | High thermal stability, flame retardancy, low water absorption |

Incorporation into Optoelectronic Materials and Sensors

Substituted salicylaldehydes are valuable building blocks for materials with interesting photophysical properties, making them suitable for applications in optoelectronics and chemical sensing. nih.gov The formation of Schiff bases from salicylaldehyde (B1680747) derivatives is a common strategy to create chromophores and fluorophores. rsc.org These Schiff base compounds can exhibit phenomena such as excited-state intramolecular proton transfer (ESIPT), which can be modulated by the presence of analytes, forming the basis for fluorescent sensors. mdpi.com

The reaction of this compound with various amines would lead to a range of Schiff base ligands. The electronic properties of these ligands, and consequently their metal complexes, can be fine-tuned by the substituents on the salicylaldehyde ring. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group can influence the charge distribution in the molecule, affecting its absorption and emission spectra. It has been noted that the introduction of a chlorine substituent can lead to an amplification of fluorescence intensity in some systems. nih.gov

Schiff bases derived from 5-chlorosalicylaldehyde (B124248) have been investigated as pH sensors, demonstrating colorimetric and fluorescent changes in response to varying pH levels. researchgate.net This suggests that sensors based on this compound could be developed for similar applications. Moreover, salicylaldehyde-derived Schiff bases have been used to create chemosensors for the detection of metal ions. researchgate.net The coordination of a metal ion to the Schiff base can perturb its electronic structure, leading to a detectable optical response.

Table 2: Potential Optoelectronic and Sensing Applications

| Application Area | Material Type | Underlying Principle | Role of this compound |

| Chemical Sensors | Schiff bases and their metal complexes | Changes in fluorescence or color upon analyte binding | Forms the core of the sensor molecule, with substituents tuning the sensitivity and selectivity. |

| pH Sensors | Schiff bases | pH-dependent protonation/deprotonation affecting optical properties | Provides the salicylaldehyde moiety for creating pH-sensitive Schiff bases. researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Functionalized polymers | Electroluminescence from a polymer-bound chromophore | Can be incorporated as a chromophoric unit into a polymer backbone or as a pendant group. |

| Nonlinear Optical (NLO) Materials | Polymers with oriented chromophores | Molecular hyperpolarizability leading to second-order optical nonlinearity | Could be used to create chromophores with potential for NLO activity. nih.gov |

Engineering of Hybrid Materials with Tunable Properties

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer a route to materials with synergistic or novel properties. nih.govmdpi.com The functional groups on this compound provide anchor points for grafting onto the surface of inorganic materials, such as nanoparticles, or for integration into a hybrid network.